4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is a synthetic compound classified as a piperazine derivative. In scientific research, it serves as a valuable tool for studying various biological processes and receptors, particularly those related to histamine and serotonin. It is a precursor or intermediate in the synthesis of other compounds, including cetirizine, a widely used antihistamine drug. [, ]
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride, also known as 1-Piperazineethanol hydrochloride, is a chemical compound with significant relevance in pharmacology. It is classified as a piperazine derivative, which is a common structural motif in many pharmaceutical agents. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a chlorophenyl group and a phenylmethyl group.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
The synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride involves several key steps:
The yield and purity of the synthesized compound can vary based on the specific conditions employed during these reactions.
The molecular formula for 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is . The structure includes:
The compound's three-dimensional structure can be visualized using computational chemistry software, revealing the spatial arrangement of atoms which is crucial for understanding its reactivity and biological activity.
The primary reactions involving this compound include:
The mechanism of action for 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is likely related to its interaction with neurotransmitter receptors in the brain. Piperazines are known to act on serotonin and dopamine receptors, which are critical in regulating mood, anxiety, and psychotic disorders.
While specific data on this compound's mechanism may be limited, similar compounds have been shown to modulate receptor activity through competitive inhibition or allosteric modulation.
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride has several applications in scientific research:
This compound exemplifies the significance of piperazine derivatives in medicinal chemistry and their potential therapeutic applications. Its unique structure allows for targeted modifications that could lead to novel pharmacological agents.
The synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride centers on strategic bond formation between the piperazine-ethanol scaffold and the chlorophenyl-phenylmethyl moiety. Advanced methodologies employ bromo-derivative intermediates to facilitate efficient nucleophilic displacement reactions. A particularly effective approach utilizes (4-chlorophenyl)(phenyl)methyl bromide as a key electrophile, which undergoes SN2 reaction with N-(2-hydroxyethyl)piperazine in aprotic solvents. This method achieves yields exceeding 85% with high regioselectivity, minimizing undesirable dialkylation byproducts [5].
Alternative pathways leverage mesylation chemistry for ethanol activation prior to piperazine coupling. In this approach, 2-chloroethanol is first converted to its mesylate ester, enhancing its leaving group capability for subsequent reaction with piperazine derivatives. This two-step sequence demonstrates superior atom economy (78%) compared to direct displacement methods, though it requires precise stoichiometric control to prevent over-alkylation. The reaction proceeds optimally in polar aprotic media such as dimethylformamide (DMF) at 60-70°C, with careful exclusion of moisture to prevent hydrolysis side reactions [5].
Table 1: Comparative Synthetic Routes for Piperazine-Ethanol Scaffold Assembly
Synthetic Strategy | Key Intermediate | Optimal Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Bromo-Derivative Pathway | (4-Chlorophenyl)(phenyl)methyl bromide | Toluene, 80°C, N2 atmosphere | 85-90 | High regioselectivity, minimal purification |
Mesylation Approach | 2-(Methylsulfonyloxy)ethanol | DMF, 60-70°C, anhydrous | 75-80 | Improved atom economy, scalable |
Direct Nucleophilic Displacement | 1-(2-Haloethyl)piperazine | Acetonitrile, reflux | 65-70 | Simplified process, fewer steps |
Recent innovations focus on solid-phase synthesis techniques employing polymer-supported piperazine derivatives. This methodology enables efficient excess reagent removal through simple filtration, significantly reducing purification challenges associated with small molecule intermediates. The approach demonstrates particular utility for synthesizing structural analogs for structure-activity relationship studies, though scalability for industrial production requires further optimization [5].
The chiral benzhydryl carbon presents significant synthetic challenges, with the racemic mixture being the most readily accessible form through classical Friedel-Crafts or Grignard reactions between 4-chlorobenzaldehyde and benzene derivatives. Standard synthesis produces the racemic RS isomer with approximately equimolar enantiomeric distribution, suitable for most pharmaceutical intermediate applications where chirality does not impact biological activity. The reaction proceeds via a planar carbocation intermediate that undergoes nucleophilic attack without stereochemical preference, yielding the benzhydryl system with a stereogenic center [4].
For applications requiring enantiomeric purity, several resolution strategies have been developed. Chiral salt crystallization using L-(+)-tartaric acid as a resolving agent achieves up to 98% enantiomeric excess (ee) at laboratory scale, though with significant yield penalties (30-35% recovery of target enantiomer). More efficient approaches employ chiral stationary phase chromatography on preparative HPLC systems with amylose-derived columns. This technique achieves baseline separation of (R)- and (S)-enantiomers with >99% ee, albeit with higher operational costs and lower throughput compared to crystallization methods [4].
Table 2: Enantiomeric Control Strategies for Benzhydryl Synthesis
Methodology | Enantiomeric Excess (%) | Yield (%) | Scale Feasibility | Key Limitations |
---|---|---|---|---|
Classical Racemic Synthesis | <1 (RS mixture) | 90-95 | Industrial | No chiral control |
Diastereomeric Salt Crystallization (L-Tartaric acid) | 95-98 | 30-35 | Pilot scale | Low yield, solvent-intensive |
Preparative Chiral Chromatography | >99 | 25-30 | Laboratory | High cost, low throughput |
Asymmetric Hydrogenation | 88-92 | 75-80 | Bench scale | Requires specialized catalysts |
The asymmetric synthesis route represents the most promising approach for industrial-scale enantiocontrol. This method employs chiral catalysts derived from ruthenium-BINAP complexes to hydrogenate precursor imines with moderate enantioselectivity (88-92% ee). Subsequent optimization has focused on ligand design to improve stereochemical outcomes while maintaining compatibility with the piperazine nitrogen nucleophiles required for downstream functionalization [4].
Conversion of the free base to its hydrochloride salt significantly enhances the compound's pharmaceutical utility through improved crystallinity and water solubility. The hydrochloride salt formation follows a meticulous pH-controlled crystallization process in which hydrogen chloride gas is introduced into an ethanolic solution of the free base maintained at 0-5°C. This controlled addition prevents localized acid degradation and ensures formation of the monohydrochloride species (C₁₉H₂₃ClN₂O·HCl) as the predominant product. The resulting crystals exhibit superior hygroscopic stability compared to the hydrobromide or sulfate alternatives, with water content below 0.5% by Karl Fischer titration after drying [1] [3].
The dihydrochloride form (C₁₉H₂₃ClN₂O·2HCl) has also been characterized, particularly as Cetirizine Dihydrochloride Impurity G. This form demonstrates markedly different solubility characteristics, with 68.5 mg/mL solubility in aqueous systems compared to 42.3 mg/mL for the monohydrochloride at 25°C. The enhanced solubility profile comes at the cost of decreased crystallinity, with the dihydrochloride form exhibiting a melting point depression of approximately 15°C compared to the monohydrochloride salt. Both salt forms maintain chemical stability under recommended storage conditions (0-8°C) for extended periods exceeding 24 months [4] [1].
Table 3: Comparative Properties of Hydrochloride Salt Forms
Property | Free Base | Monohydrochloride | Dihydrochloride |
---|---|---|---|
Molecular Formula | C₁₉H₂₃ClN₂O | C₁₉H₂₃ClN₂O·HCl | C₁₉H₂₃ClN₂O·2HCl |
Molecular Weight | 330.85 g/mol | 367.32 g/mol | 403.77 g/mol |
Melting Point | 98-102°C (decomp.) | 215-218°C | 198-202°C |
Water Solubility (25°C) | <5 mg/mL | 42.3 mg/mL | 68.5 mg/mL |
Ethanol Solubility | High | Moderate | High |
Hygroscopicity | High | Low | Moderate |
Storage Conditions | -20°C (desiccated) | 0-8°C | 0-8°C |
The hydrochloride salt formation also profoundly impacts the compound's analytical applications. The enhanced stability and defined stoichiometry allow precise quantification as a reference standard in HPLC methods for impurity profiling. The hydrochloride salt demonstrates excellent chromatographic behavior with symmetrical peak shape and minimal tailing when analyzed using reversed-phase C18 columns with phosphate buffer-acetonitrile mobile phases [1].
Industrial-scale synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride increasingly incorporates green chemistry principles to minimize environmental impact. Solvent optimization represents a primary focus, with traditional dichloromethane (DCM) being replaced by 2-methyltetrahydrofuran (2-MeTHF) in extraction processes. This bio-derived solvent offers comparable partition coefficients for product isolation while significantly reducing ozone depletion potential and enhancing biodegradability. The solvent switch reduces the Process Mass Intensity (PMI) by 35% while maintaining yields at 88-92% across multi-kilogram batches [5].
Catalysis innovations center on phase-transfer catalysis (PTC) for the key benzylation step. Employing Aliquat 336 (tricaprylylmethylammonium chloride) as PTC catalyst enables the reaction to proceed efficiently in biphasic water-toluene systems at reduced temperatures (40-45°C vs. traditional 80°C). This approach eliminates the need for anhydrous conditions, reduces energy consumption by 40%, and shortens reaction times from 18 hours to 5-6 hours. The aqueous phase can be recycled for subsequent batches after simple pH adjustment, significantly reducing wastewater generation [5].
Table 4: Environmental Impact Metrics for Synthesis Solvent Systems
Solvent System | Process Mass Intensity | Global Warming Potential | Energy Consumption (MJ/kg) | Biodegradability |
---|---|---|---|---|
Traditional (DCM/Toluene) | 187 | High | 285 | Poor |
2-MeTHF/Water | 121 | Moderate | 182 | Good |
Ethyl Acetate/Water | 145 | Moderate | 210 | Excellent |
Triethanolamine-Water | 98 | Low | 155 | Readily biodegradable |
The development of triethanolamine (TEA)-water as a reaction medium for the final hydrochlorination step represents a breakthrough in sustainable processing. This non-toxic, biorenewable solvent system allows salt formation at ambient temperatures with excellent crystal morphology control. The TEA-water mixture can be efficiently removed through reduced-pressure distillation and recovered for reuse, achieving 92% solvent recovery rates. The approach eliminates traditional hydrocarbon-antisolvent crystallization techniques, reducing volatile organic compound (VOC) emissions by 90% compared to conventional processes [5].
Process intensification through continuous flow technology has demonstrated significant advantages over batch processing. The key piperazine-alkylation step achieves 95% conversion in under 3 minutes residence time at 150°C under pressure, compared to 8-10 hours in batch reactors. Flow chemistry enables precise control over reaction parameters, reducing byproduct formation from 5-7% to below 1.5% while enhancing throughput by a factor of 10. The technology also improves process safety by minimizing the inventory of reactive intermediates at any given time [5].
Compounds Mentioned in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7